Leiuropeptide II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leiuropeptide II is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is known for its high affinity and selectivity as a blocker of the ClC-2 chloride channel . This compound is part of a family of toxin-like peptides that exhibit unique structural features and biological activities .
Vorbereitungsmethoden
Leiuropeptide II is typically isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. The isolation process involves ion-exchange chromatography and mass spectrometry to select low molecular mass polypeptides . Synthetic routes for this compound involve solid-phase peptide synthesis, which allows for the precise assembly of its amino acid sequence . The reaction conditions for its synthesis include the use of protecting groups to prevent unwanted side reactions and the formation of disulfide bridges to stabilize its structure .
Analyse Chemischer Reaktionen
Leiuropeptide II undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bridges is a key reaction that stabilizes its three-dimensional structure . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol . The major products formed from these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Leiuropeptide II has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the structure and function of chloride channels . In biology, it serves as a model peptide for understanding the mechanisms of toxin action and channel inhibition . In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a lead compound for developing new drugs that target chloride channels . Additionally, it has applications in the study of ion channel physiology and the development of diagnostic tools .
Wirkmechanismus
Leiuropeptide II exerts its effects by selectively blocking the ClC-2 chloride channel . It slows the activation of ClC-2 by increasing the latency to first opening, but it does not inhibit open channels . The molecular targets of this compound include the ClC-2 chloride channel, and its mechanism of action involves binding to specific sites on the channel to prevent its activation . This inhibition of chloride channel activity can affect various physiological processes, including ion transport and cell volume regulation .
Vergleich Mit ähnlichen Verbindungen
Leiuropeptide II is similar to other toxin-like peptides found in scorpion venom, such as Leiuropeptide I and Leiuropeptide III . it is unique in its high affinity and selectivity for the ClC-2 chloride channel . Unlike other peptides that may target multiple ion channels, this compound is highly specific for ClC-2, making it a valuable tool for studying this particular channel . Other similar compounds include Leiurotoxin I, which acts on potassium channels, and various other scorpion toxins that target different ion channels .
This compound stands out due to its specificity and potential therapeutic applications, making it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C125H199N39O47S6 |
---|---|
Molekulargewicht |
3192.6 g/mol |
IUPAC-Name |
2-[[1-[4-carboxy-2-[[28,40,55-tris(4-aminobutyl)-71-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-(1-hydroxyethyl)-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135) |
InChI-Schlüssel |
NDCNPIYRYDSDEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.